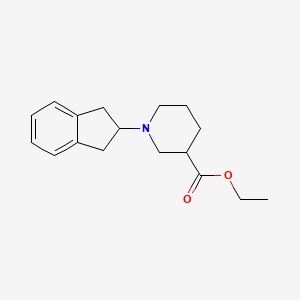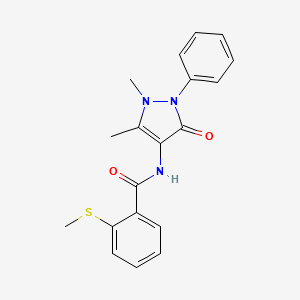![molecular formula C16H22N2O2 B5110282 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, a transcription factor that regulates the expression of genes involved in various metabolic processes. By activating PPARδ, 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole enhances fatty acid metabolism, which leads to increased energy production and improved endurance. It also regulates glucose metabolism, reduces inflammation, and promotes fat loss.
Biochemical and Physiological Effects:
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been found to have a wide range of biochemical and physiological effects. It enhances fatty acid metabolism, which leads to increased energy production and improved endurance. It also regulates glucose metabolism, reduces inflammation, and promotes fat loss. Additionally, it has been found to improve insulin sensitivity, reduce oxidative stress, and promote mitochondrial biogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and easy to synthesize. However, it also has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when conducting experiments with 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole, including its potential applications in sports performance enhancement, metabolic disorders, and cancer therapy. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.
Synthesemethoden
The synthesis of 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole involves several steps, including the reaction of 4-bromo-2-chlorophenol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-(3-methoxyphenoxy)-2-chlorophenol. This intermediate is then reacted with 4-bromobutanol in the presence of potassium carbonate to produce 4-[4-(3-methoxyphenoxy)butyl]-2-chlorophenol. Finally, the pyrazole ring is formed by reacting the intermediate with 2,2,2-trifluoroethylhydrazine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer therapy. In sports, it has been found to increase endurance and stamina by enhancing fatty acid metabolism. In metabolic disorders, it has been found to improve insulin sensitivity, reduce inflammation, and promote fat loss. In cancer therapy, it has been found to inhibit tumor growth and metastasis by regulating various signaling pathways.
Eigenschaften
IUPAC Name |
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-16(13(2)18-17-12)9-4-5-10-20-15-8-6-7-14(11-15)19-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTUECFMWNBFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)
![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)